4'-Methoxy-3-(2-methoxyphenyl)propiophenone
Overview
Description
4’-Methoxy-3-(2-methoxyphenyl)propiophenone is an organic compound belonging to the class of aromatic ketones. It is characterized by the presence of a propiophenone structure with methoxy substituents at the 4’ and 2 positions on the phenyl rings. The molecular formula of this compound is C17H18O3, and it has a molecular weight of 270.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 4’-Methoxy-3-(2-methoxyphenyl)propiophenone involves the reaction of 2-methoxybenzaldehyde with 4-methoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction typically occurs in an ethanol solvent and requires heating under reflux conditions .
Industrial Production Methods
In industrial settings, the synthesis of 4’-Methoxy-3-(2-methoxyphenyl)propiophenone can be achieved through a similar process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the recycling of solvents and reagents is often employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-3-(2-methoxyphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen atoms or other substituents onto the aromatic rings.
Scientific Research Applications
4’-Methoxy-3-(2-methoxyphenyl)propiophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and as a precursor for other industrially important compounds
Mechanism of Action
The mechanism of action of 4’-Methoxy-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2’-Methoxy-3-(4-methoxyphenyl)propiophenone
- 3’-Methoxy-3-(4-methoxyphenyl)propiophenone
- 4’-Methylpropiophenone
- Propiovanillone
Uniqueness
4’-Methoxy-3-(2-methoxyphenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 4’ and 2 positions enhances its reactivity and potential for various applications compared to other similar compounds .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-19-15-10-7-13(8-11-15)16(18)12-9-14-5-3-4-6-17(14)20-2/h3-8,10-11H,9,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDIZXRXBPHDMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644163 | |
Record name | 3-(2-Methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109089-84-1 | |
Record name | 3-(2-Methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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